3-Methyl-3-(methylsulfanyl)but-1-yne
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Overview
Description
3-Methyl-3-(methylsulfanyl)but-1-yne is an organic compound with the molecular formula C6H10S It is characterized by the presence of a terminal alkyne group and a methylsulfanyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(methylsulfanyl)but-1-yne typically involves the alkylation of propyne with methylsulfanyl chloride in the presence of a strong base such as sodium amide. The reaction proceeds as follows: [ \text{CH}_3\text{C}\equiv\text{CH} + \text{CH}_3\text{SCl} \rightarrow \text{CH}_3\text{C}(\text{CH}_3\text{S})\equiv\text{CH} + \text{NaCl} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-(methylsulfanyl)but-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-(methylsulfanyl)but-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(methylsulfanyl)but-1-yne involves its reactivity due to the presence of the alkyne and methylsulfanyl groups The alkyne group can participate in various addition reactions, while the methylsulfanyl group can undergo oxidation or substitution
Comparison with Similar Compounds
3-Methyl-1-butyne: Similar structure but lacks the methylsulfanyl group.
3-Methyl-3-(methylsulfonyl)but-1-yne: Contains a sulfonyl group instead of a sulfanyl group.
Properties
IUPAC Name |
3-methyl-3-methylsulfanylbut-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c1-5-6(2,3)7-4/h1H,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOHZWWWFOHLRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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